
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde
Vue d'ensemble
Description
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexene ring substituted with a 4-chlorophenyl group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-1-Cyclohexene-1-carboxylic acid.
Reduction: 2-(4-chlorophenyl)-1-Cyclohexene-1-methanol.
Substitution: 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde.
Applications De Recherche Scientifique
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-fluorophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde
Uniqueness
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C13H13ClO |
|---|---|
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-9H,1-4H2 |
Clé InChI |
KPIDAOFOHPLXRM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

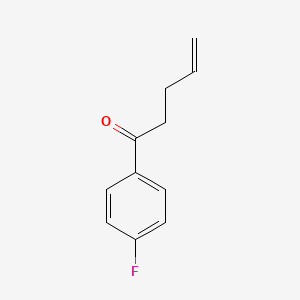
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)
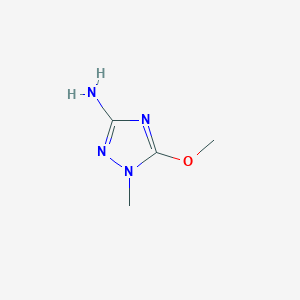
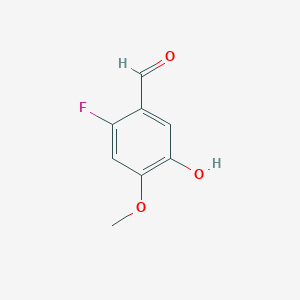
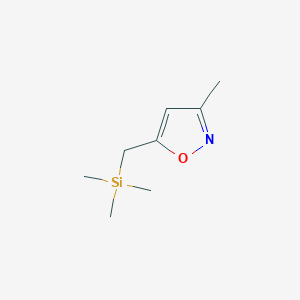
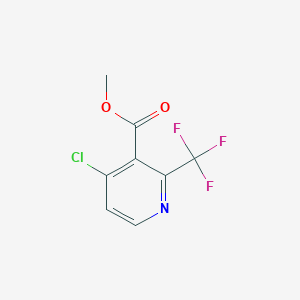
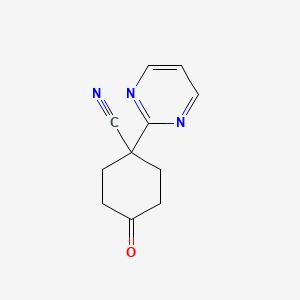
![2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid](/img/structure/B8712729.png)
![ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8712737.png)
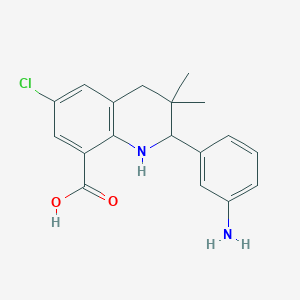

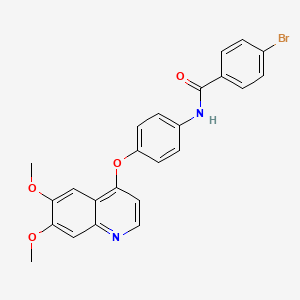
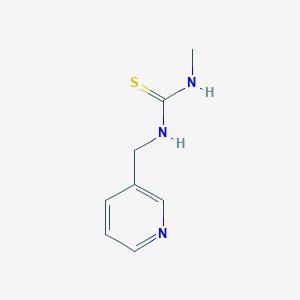
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
